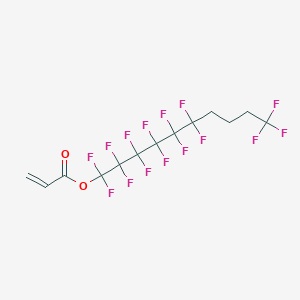
1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-Pentadecafluorodecyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-Pentadecafluorodecyl prop-2-enoate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. It is used in various industrial applications due to its resistance to solvents, acids, and bases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-Pentadecafluorodecyl prop-2-enoate typically involves the esterification of pentadecafluorodecanol with prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and high-performance liquid chromatography (HPLC) is common to achieve high purity levels required for specific applications.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-Pentadecafluorodecyl prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles and nucleophiles.
Polymerization: The compound can undergo polymerization to form fluorinated polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used to replace fluorine atoms with iodine.
Addition Reactions: Catalysts like palladium on carbon (Pd/C) can facilitate hydrogenation of the double bond.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are used to initiate polymerization.
Major Products Formed
Substitution Reactions: Products with different halogen atoms or other functional groups.
Addition Reactions: Saturated compounds with added functional groups.
Polymerization: High molecular weight fluorinated polymers.
Scientific Research Applications
1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-Pentadecafluorodecyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers and copolymers.
Biology: Employed in the development of fluorinated surfactants for biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of non-stick coatings, lubricants, and water-repellent materials.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-Pentadecafluorodecyl prop-2-enoate is primarily based on its fluorinated structure. The multiple fluorine atoms create a highly hydrophobic surface, which can interact with various molecular targets through van der Waals forces and hydrophobic interactions. This property is exploited in applications such as non-stick coatings and water-repellent materials.
Comparison with Similar Compounds
Similar Compounds
- 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-Heptadecafluoroheptyl acrylate
- 1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-Pentadecafluorooctyl methacrylate
- 1,1,2,2,3,3,4,4,5,5,6,6,9,9,9-Tridecafluorononyl acrylate
Uniqueness
1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-Pentadecafluorodecyl prop-2-enoate is unique due to its specific chain length and the presence of a prop-2-enoate moiety. This structure provides a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications. Its ability to undergo polymerization and form stable polymers further distinguishes it from other similar compounds.
Properties
CAS No. |
252669-70-8 |
|---|---|
Molecular Formula |
C13H9F15O2 |
Molecular Weight |
482.18 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-pentadecafluorodecyl prop-2-enoate |
InChI |
InChI=1S/C13H9F15O2/c1-2-6(29)30-13(27,28)12(25,26)11(23,24)10(21,22)9(19,20)7(14,15)4-3-5-8(16,17)18/h2H,1,3-5H2 |
InChI Key |
WPZDRVMXANVDEQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC(C(C(C(C(C(CCCC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14238946.png)
![2-({3-[(Diethylamino)sulfonyl]-4-methoxybenzoyl}amino)benzoic acid](/img/structure/B14238949.png)
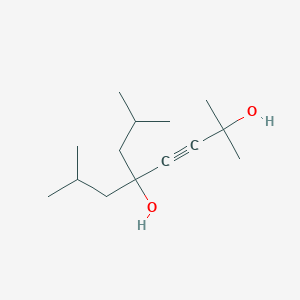

![Trimethoxy[3-(4-methylphenyl)propyl]silane](/img/structure/B14238968.png)
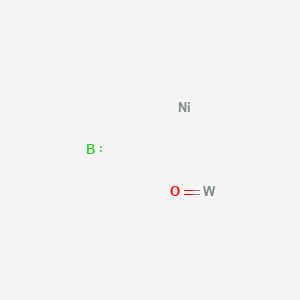

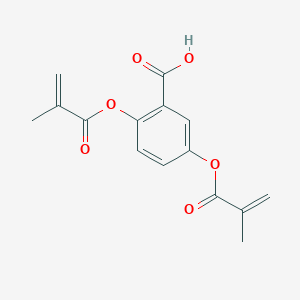

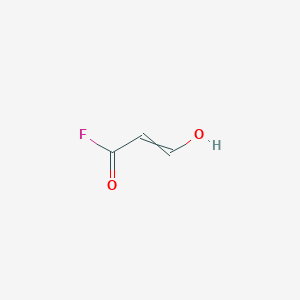
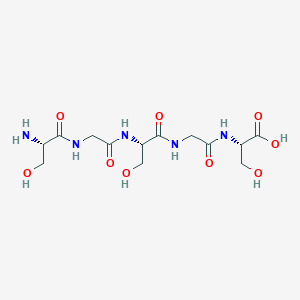
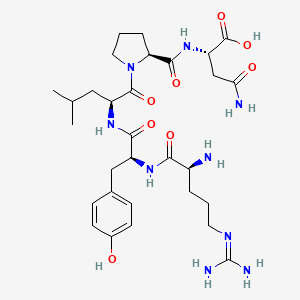
![3-[(3-Hydroxyphenyl)tellanyl]but-2-enoic acid](/img/structure/B14239014.png)
![3-Methoxy-N-[1-(4-methoxybenzoyl)cyclopentyl]-2-methylbenzamide](/img/structure/B14239033.png)
